Cas no 16433-96-8 (1-Ethynyl-2-nitrobenzene)
1-Ethynyl-2-nitrobenzene Chemical and Physical Properties
Names and Identifiers
-
- 1-ETHYNYL-2-NITRO-BENZENE
- 1-Ethynyl-2-nitrobenzene
- (3S-cis)-(+)-Tetrahydro-3,7a-diphenylpyrrolo[2,1-b]oxazol-5(6H)-one
- 1-ETHYLNYL -2- NITROBENZENE
- 2-Nitrophenylacetylene
- Benzene,1-ethynyl-2-nitro-
- 2-ethynyl-1-nitrobenzene
- 2-nitro-1-ethynylbenzene
- AmbscL34
- Benzene,1-ethynyl-2-nitro
- o-nitrophenylacetylene
- TU-R008
- TOSLAB 723243
- Benzene, 1-ethynyl-2-nitro- (6CI, 7CI, 8CI, 9CI)
- 2-Nitrophenylacetylene,97%
- BENZENE, 1-ETHYNYL-2-NITRO-
- o-Nitrophenylacetylen
- 8348AA
- STL438106
- AB08305
- ST2403428
- D1131
- 433E968
- SCHEMBL562027
- J-504617
- CS-W006929
- AKOS000278352
- MFCD01113917
- AKOS015912902
- A50665
- DS-16401
- DTXSID30363458
- SY031842
- FT-0694354
- 16433-96-8
- FWAGYANFBMIHFQ-UHFFFAOYSA-N
- DB-019176
-
- MDL: MFCD01113917
- Inchi: 1S/C8H5NO2/c1-2-7-5-3-4-6-8(7)9(10)11/h1,3-6H
- InChI Key: FWAGYANFBMIHFQ-UHFFFAOYSA-N
- SMILES: [O-][N+](C1C=CC=CC=1C#C)=O
Computed Properties
- Exact Mass: 147.03200
- Monoisotopic Mass: 147.032
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 198
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.2
- Topological Polar Surface Area: 45.8
Experimental Properties
- Color/Form: solid
- Density: 1.6342 (rough estimate)
- Melting Point: 82-85 °C(lit.)
- Boiling Point: 350.79°C (rough estimate)
- Flash Point: 113.2°C
- Refractive Index: 1.5282 (estimate)
- PSA: 45.82000
- LogP: 2.09930
- Solubility: Not determined
- Vapor Pressure: No data available
1-Ethynyl-2-nitrobenzene Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- WGK Germany:3
- Safety Instruction: H315 (100%) H319 (100%) H335 (100%)
- Storage Condition:Sealed in dry,2-8°C
1-Ethynyl-2-nitrobenzene Customs Data
- HS CODE:2904209090
- Customs Data:
China Customs Code:
2904209090Overview:
2904209090 Other derivatives containing only nitro or nitroso groups.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2904209090 derivatives containing only nitro or only nitroso groups.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
1-Ethynyl-2-nitrobenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 046080-250mg |
2-Nitrophenylacetylene |
16433-96-8 | 95% | 250mg |
£50.00 | 2022-03-01 | |
| Fluorochem | 046080-1g |
2-Nitrophenylacetylene |
16433-96-8 | 95% | 1g |
£109.00 | 2022-03-01 | |
| Fluorochem | 046080-5g |
2-Nitrophenylacetylene |
16433-96-8 | 95% | 5g |
£347.00 | 2022-03-01 | |
| Fluorochem | 046080-10g |
2-Nitrophenylacetylene |
16433-96-8 | 95% | 10g |
£623.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E191366-100mg |
1-Ethynyl-2-nitrobenzene |
16433-96-8 | 97% | 100mg |
¥52.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E191366-1g |
1-Ethynyl-2-nitrobenzene |
16433-96-8 | 97% | 1g |
¥307.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E191366-250mg |
1-Ethynyl-2-nitrobenzene |
16433-96-8 | 97% | 250mg |
¥96.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E191366-25g |
1-Ethynyl-2-nitrobenzene |
16433-96-8 | 97% | 25g |
¥3864.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E191366-5g |
1-Ethynyl-2-nitrobenzene |
16433-96-8 | 97% | 5g |
¥966.90 | 2023-09-03 | |
| Alichem | A019089096-5g |
1-Ethynyl-2-nitrobenzene |
16433-96-8 | 97% | 5g |
478.40 USD | 2021-06-17 |
1-Ethynyl-2-nitrobenzene Suppliers
1-Ethynyl-2-nitrobenzene Related Literature
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Obaid-ur-Rahman Abid,Muhammad Nawaz,Muhammad Farooq Ibad,Rasheed Ahmad Khera,Viktor Iaroshenko,Peter Langer Org. Biomol. Chem. 2011 9 2185
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Shrestha Chatterjee,Ranjan Kumar Acharyya,Pratik Pal,Samik Nanda Org. Biomol. Chem. 2022 20 2473
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Bradley O. Ashburn,Rich G. Carter Org. Biomol. Chem. 2008 6 255
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Wenqiang Fu,Kai Yang,Jinglong Chen,Qiuling Song Org. Biomol. Chem. 2017 15 8354
Additional information on 1-Ethynyl-2-nitrobenzene
Comprehensive Analysis of 1-Ethynyl-2-nitrobenzene (CAS No. 16433-96-8): Properties, Applications, and Industry Trends
1-Ethynyl-2-nitrobenzene (CAS 16433-96-8), a specialized organic compound, has garnered significant attention in pharmaceutical and material science research due to its unique molecular structure featuring both ethynyl and nitro functional groups. This yellow crystalline solid with a molecular formula of C8H5NO2 exhibits remarkable reactivity, making it valuable for click chemistry applications and heterocyclic synthesis. Recent studies highlight its role in developing fluorescent probes and bioactive molecules, aligning with the growing demand for precision medicine and smart materials.
The compound's nitro-aromatic moiety enables diverse transformations, including reduction to amino derivatives or participation in cycloaddition reactions, while the terminal alkyne group facilitates Cu-catalyzed azide-alkyne cycloaddition (CuAAC) – a cornerstone of modern bioconjugation techniques. Researchers increasingly explore its potential in covalent organic frameworks (COFs) and molecular electronics, responding to industry trends toward miniaturized devices and energy-efficient technologies. Analytical techniques like HPLC-MS and NMR spectroscopy confirm its high purity (>98%), critical for sensitive applications.
Environmental and safety considerations for 1-Ethynyl-2-nitrobenzene follow standard green chemistry principles, with emphasis on proper waste management and personal protective equipment (PPE). Its stability under inert atmospheres and compatibility with anhydrous reaction conditions make it suitable for air-sensitive synthesis. The compound's structure-activity relationship (SAR) studies contribute to drug discovery pipelines, particularly in designing kinase inhibitors and antimicrobial agents – addressing global health challenges like antibiotic resistance.
Market analytics reveal growing procurement of CAS 16433-96-8 by contract research organizations (CROs) and academic institutions, driven by increased funding for translational research. Storage recommendations include amber glass containers at 2-8°C to prevent photodegradation, while transportation complies with international chemical safety standards. Recent patent filings demonstrate innovative uses in OLED materials and catalysis, reflecting cross-industry applicability from optoelectronics to sustainable chemistry.
Quality control protocols for 1-Ethynyl-2-nitrobenzene emphasize residual solvent analysis and heavy metal screening, meeting ICH guidelines for pharmaceutical intermediates. The compound's electron-withdrawing characteristics enable precise molecular tuning in conjugated polymers, relevant for organic photovoltaics research. As industries prioritize carbon-neutral solutions, its role in developing lightweight materials and energy storage systems continues to expand, supported by computational molecular modeling advancements.
Emerging applications in bioorthogonal chemistry leverage the compound's selective reactivity for live-cell labeling, addressing microscopy challenges in super-resolution imaging. Technical bulletins recommend Schlenk line techniques for handling oxygen-sensitive derivatives. The QSAR modeling community utilizes its scaffold for cheminformatics studies, contributing to AI-driven drug design platforms. With global research expenditure on functional materials projected to grow 12% annually, CAS 16433-96-8 remains a strategic compound for multidisciplinary innovation.
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